
Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate is an organic compound with a complex structure that includes a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate typically involves the reaction of ethyl acetate with specific reagents under controlled conditions. One common method involves the Claisen condensation of ethyl acetate, which results in the formation of the desired compound .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the treatment of diketene with ethanol. This method is efficient and yields a high purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Applications De Recherche Scientifique
Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Similar in structure but differs in the functional groups attached to the main carbon chain.
Methyl acetoacetate: Another ester with similar reactivity but different alkyl groups.
Uniqueness
Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate is unique due to its tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to other esters .
Propriétés
Formule moléculaire |
C10H18O5 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
ethyl 2-[(3R,4R)-2-ethoxy-4-hydroxyoxolan-3-yl]acetate |
InChI |
InChI=1S/C10H18O5/c1-3-13-9(12)5-7-8(11)6-15-10(7)14-4-2/h7-8,10-11H,3-6H2,1-2H3/t7-,8+,10?/m1/s1 |
Clé InChI |
IYKYHFONHVVLKX-HHCGNCNQSA-N |
SMILES isomérique |
CCOC1[C@@H]([C@H](CO1)O)CC(=O)OCC |
SMILES canonique |
CCOC1C(C(CO1)O)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


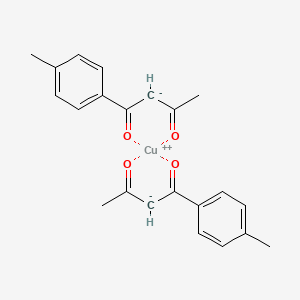
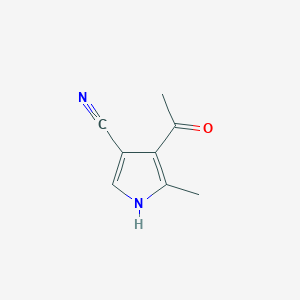

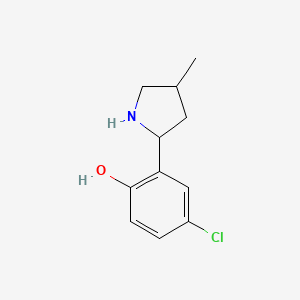
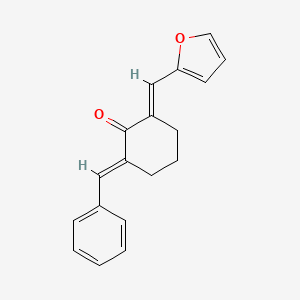
![4-Formylbenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888123.png)

![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
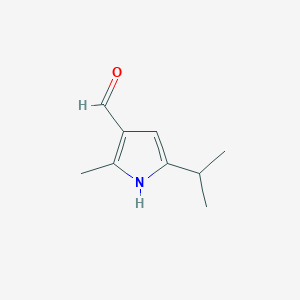
![[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper](/img/structure/B12888156.png)
![N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B12888158.png)
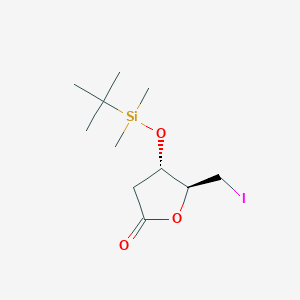
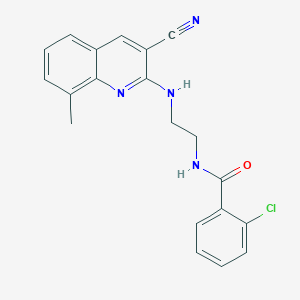
![3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12888166.png)
